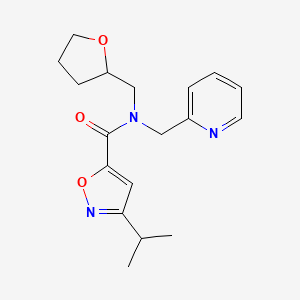

![molecular formula C19H22N2O5S B5537463 [2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate, also known as methylene blue, is a synthetic dye that has been used in various scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C16H18ClN3S·xH2O, and a molar mass of 319.85 g/mol.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds and Fluorescent Probes

A study revisited the N-alkylation of 2-methoxy-10H-phenothiazine, emphasizing its value as a building block for synthesizing bioactive compounds and fluorescent probes. The research focused on introducing substituents that can be converted into cationic or zwitterionic side chains, enhancing the polarity of hydrophobic molecular scaffolds. This approach led to the creation of phenothiazine-coumarin hybrid dyes with notable NIR-I emission in aqueous media, aiming at novel fluorescent markers for bioanalytical applications, including the detection of reactive oxygen species (ROS) (Quesneau et al., 2020).

Antitussive Agents Development

Research into the pharmacological activities of phenothiazine-10-carboxylic acid derivatives identified compounds with antitussive activity comparable to codeine. One specific compound, dimethyl-amino-ethoxy-ethyl phenothiazine-10-carboxylate, was highlighted for its strong antitussive efficacy, low toxicity, and minimal antispasmodic activity, suggesting its potential for clinical use as a non-narcotic cough suppressant (Chappel et al., 1958).

Nonaqueous Redox Flow Batteries

A study explored the functionalization of a phenothiazine core to develop soluble multi-electron-transfer organic redox couples for nonaqueous redox flow batteries. The synthesis and electrochemical analysis of new phenothiazine derivatives demonstrated their potential as two-electron donors compatible with nonaqueous electrolytes, offering insights for the design of redox flow batteries (Attanayake et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(3-methoxyphenothiazin-10-yl)-N,N-dimethylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)10-11-19-14-6-4-5-7-16(14)21-17-12-13(20-3)8-9-15(17)19;3-1(4)2(5)6/h4-9,12H,10-11H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDMCNQFONOULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=C(C=C2)OC)SC3=CC=CC=C31.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)